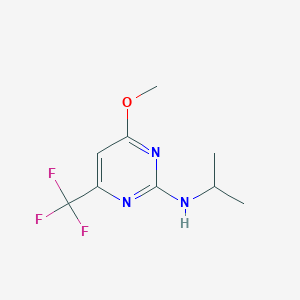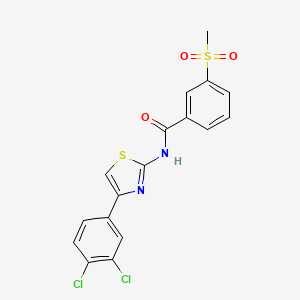![molecular formula C13H18N2O5 B2948530 Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate CAS No. 2470279-72-0](/img/structure/B2948530.png)
Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate is a compound known for its specific applications in the pharmaceutical and biochemical fields. It is derived from a combination of a hydroxyethyl group and a nitrophenyl group, which endow it with unique chemical properties. This compound has been extensively studied for its potential roles in various biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate typically involves the protection of amino and hydroxyl groups, followed by their strategic deprotection and coupling. One common approach is as follows:
Formation of the tert-butyl carbamate protecting group: This involves reacting an amine with di-tert-butyl dicarbonate in the presence of a base, such as triethylamine.
Nitration of the aromatic ring: This step introduces the nitro group on the phenyl ring, usually carried out using a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperatures.
Coupling of the protected amino compound with the hydroxyethyl group: This step might use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In industrial settings, large-scale production often employs automated reactors and continuous flow systems to ensure precision and yield. The raw materials are introduced in a specific sequence, and parameters such as temperature, pressure, and pH are meticulously controlled to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation primarily at the hydroxyl group, forming a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents like iron and hydrochloric acid.
Substitution: Both the hydroxyl and nitro groups can participate in substitution reactions, often leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation: PCC (pyridinium chlorochromate) or KMnO₄ can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or iron filings in acidic medium.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of base (like pyridine).
Major Products
Oxidation Products: Ketones or aldehydes depending on the position.
Reduction Products: Amines, particularly ortho, meta, or para-aminophenylethyl carbamates.
Substitution Products: Various esters, ethers, or amides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate has multiple applications across different fields:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its specific binding properties.
Medicine: Investigated for its role in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the manufacturing of polymers and as a stabilizer in various chemical formulations.
Wirkmechanismus
The compound typically exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its nitrophenyl group is often critical in binding interactions, while the hydroxyethyl group contributes to the overall solubility and reactivity. The exact pathways can vary but often involve inhibition of key enzymes or interference with biological signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other carbamates, tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate is unique due to its specific functional groups that allow for targeted chemical reactions and biological activity.
Similar Compounds
Ethyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate
Tert-butyl N-[(1S)-2-hydroxy-1-(4-nitrophenyl)ethyl]carbamate
Methyl N-[(1S)-2-hydroxy-1-(2-nitrophenyl)ethyl]carbamate
Each of these has variations in the alkyl group or position of the nitro group on the phenyl ring, leading to differences in their physical and chemical properties, as well as their reactivity and application potential.
Conclusion
This compound stands out due to its distinctive structural elements and versatile applications across multiple scientific domains. Its synthesis, reaction mechanisms, and research applications highlight its significance in both theoretical and applied chemistry.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)14-11(8-16)9-5-4-6-10(7-9)15(18)19/h4-7,11,16H,8H2,1-3H3,(H,14,17)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXBGHVKOMHAT-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2948448.png)
![2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2948452.png)




![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2948460.png)
![2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2948461.png)
![N-(2,4-dimethylphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2948463.png)

![8-(3-((4-ethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948465.png)
![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2948467.png)
![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B2948468.png)
![N-(3,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2948470.png)
